![molecular formula C18H28N2O4 B14736381 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate CAS No. 6267-92-1](/img/structure/B14736381.png)
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is a synthetic organic compound with a complex structure It is characterized by the presence of two methyl(propan-2-yl)amino groups attached to a benzene ring, with diacetate groups at the 1,4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate typically involves multiple steps. One common method includes the initial formation of the benzene ring with the desired substituents, followed by the introduction of the methyl(propan-2-yl)amino groups. The final step involves the acetylation of the hydroxyl groups to form the diacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(methyl-propan-2-yl-amino)cyclohexa-2,5-diene-1,4-dione: This compound has a similar structure but differs in the presence of a cyclohexa-diene ring instead of a benzene ring.
Uniqueness
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
6267-92-1 |
|---|---|
Fórmula molecular |
C18H28N2O4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[4-acetyloxy-2,5-bis[methyl(propan-2-yl)amino]phenyl] acetate |
InChI |
InChI=1S/C18H28N2O4/c1-11(2)19(7)15-9-18(24-14(6)22)16(20(8)12(3)4)10-17(15)23-13(5)21/h9-12H,1-8H3 |
Clave InChI |
GORMDXHTXSBKIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C1=CC(=C(C=C1OC(=O)C)N(C)C(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


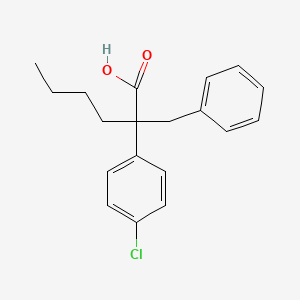

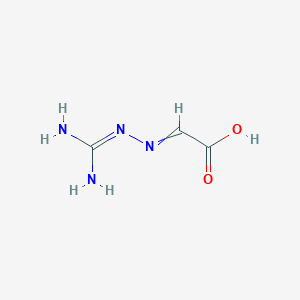
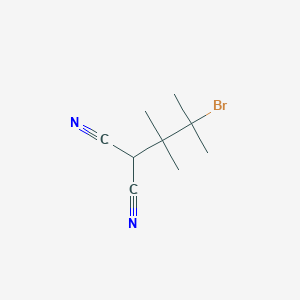

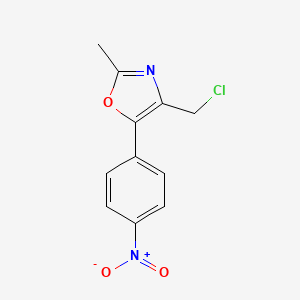
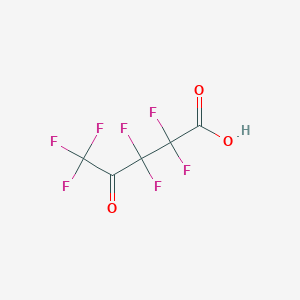
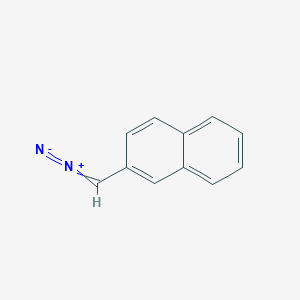
phosphaniumolate](/img/structure/B14736337.png)
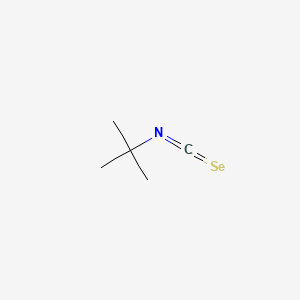
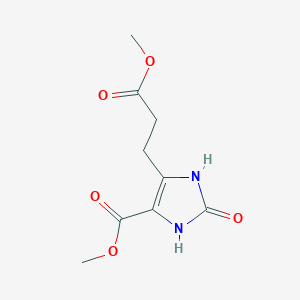
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

